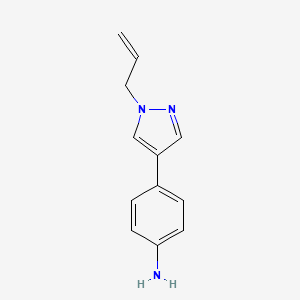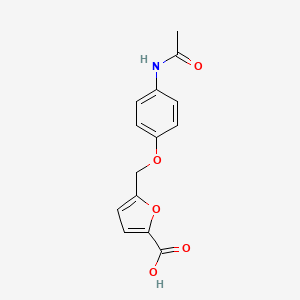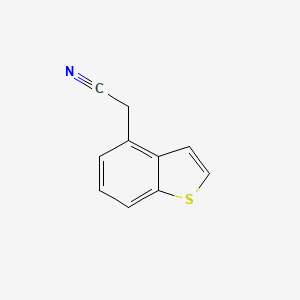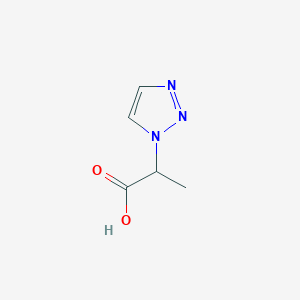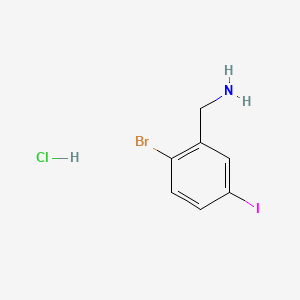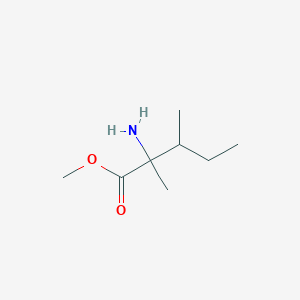
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a chloro substituent, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate typically involves the reaction of 4-chlorobutyric acid with 2-amino-2-oxazoline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 4-chloro-2-(1,3-oxazol-2-yl)butanoic acid.
科学研究应用
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chloro and ester groups can also influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl 4-chloro-2-(1,3-thiazol-2-yl)butanoate: Similar structure but contains a sulfur atom instead of oxygen in the ring.
Ethyl 4-chloro-2-(1,3-imidazol-2-yl)butanoate: Contains an imidazole ring instead of an oxazole ring.
Ethyl 4-chloro-2-(1,3-pyrazol-2-yl)butanoate: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate |
InChI |
InChI=1S/C9H12ClNO3/c1-2-13-9(12)7(3-4-10)8-11-5-6-14-8/h5-7H,2-4H2,1H3 |
InChI 键 |
KXWWKIWVGZEBNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCCl)C1=NC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





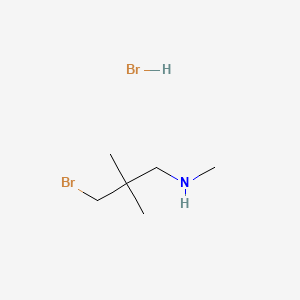
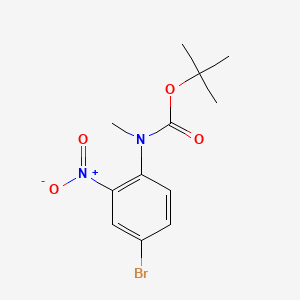
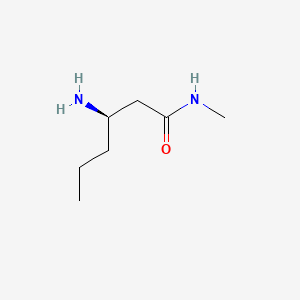
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
